5-Bromoindoline hydrochloride

説明

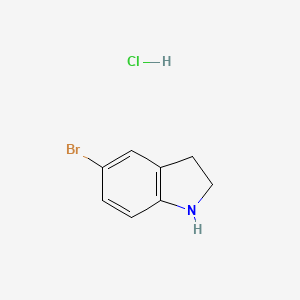

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJBSPYKVDWLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724635 | |

| Record name | 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-32-2 | |

| Record name | 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromoindoline Hydrochloride and Its Precursors

Synthetic Routes to 5-Bromoindole (B119039) (Precursor to 5-Bromoindoline)

Regioselective Bromination of Indole (B1671886)

The indole nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. bhu.ac.in However, controlling the position of bromination presents a significant challenge.

Direct bromination of indole often leads to a mixture of products, with substitution occurring at various positions on the indole ring.

Direct Electrophilic Bromination: Challenges and Modifications

Issues of Regioselectivity (C3 vs. C5 Bromination)

The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophiles. bhu.ac.in Direct exposure of indole to bromine typically results in the formation of 3-bromoindole and polybrominated products. researchgate.net Achieving selective bromination at the C5 position is challenging due to the higher reactivity of the pyrrole (B145914) ring compared to the benzene (B151609) ring. researchgate.net The reaction mechanism for direct bromination in dimethylformamide (DMF) suggests a two-step process where the first step, the attack of bromine on the indole, is the rate-determining step. researchgate.net

Use of Directing Groups and Specialized Conditions for C5 Substitution

To overcome the inherent reactivity of the C3 position, various strategies employing directing groups have been developed to favor C5 bromination. These directing groups can be attached to the indole nitrogen (N1) or the C3 position to sterically hinder or electronically deactivate the pyrrole ring, thereby directing the electrophilic attack to the benzene portion of the molecule. acs.org

For instance, the introduction of a pivaloyl group at the C3 position can facilitate C5 arylation. acs.orgresearchgate.net Similarly, an N-P(O)tBu2 group can direct arylation to the C5, C6, and C7 positions. acs.orgresearchgate.net In some cases, in situ generation of an indoline (B122111) intermediate can lead to selective C5 bromination. researchgate.net Research has also explored the use of a rhodium catalyst with a C3 directing group, which resulted in a small amount of C5 brominated product. researchgate.net

Specialized conditions, such as the use of specific catalysts and solvents, can also influence the regioselectivity. For example, a combination of a silver catalyst (AgSbF6) and an oxidizing agent (phenyliodine diacetate) has been shown to enable C-H selenylation at the C5 position. researchgate.net

A more controlled and widely used method for the synthesis of 5-bromoindole involves a multi-step approach that utilizes a temporary directing group to ensure high regioselectivity. This method typically involves the sulfonation of indole, followed by acylation and subsequent bromination.

Multi-step Synthesis Approaches (e.g., Sodium Sulfonate Substitution followed by Bromine Addition)

Intermediate I (2-sodium sulfonate-indole) Formation

The first step in this multi-step synthesis is the formation of 2-sodium sulfonate-indole. This is achieved by reacting indole with sodium bisulfite in an alcoholic organic solvent. google.comgoogle.com The reaction is typically carried out at a temperature of 20-30°C for 15-20 hours. google.com The resulting intermediate, 2-sodium sulfonate-indole, has a sulfonate group at the C2 position. This group acts as a bulky directing group, sterically hindering the C3 position and electronically deactivating the pyrrole ring, thereby directing the subsequent electrophilic attack of bromine to the C5 position.

Table 1: Reaction Parameters for the Synthesis of 2-sodium sulfonate-indole

| Parameter | Conditions | Reference |

|---|---|---|

| Starting Material | Indole | google.com |

| Reagent | Sodium bisulfite or Potassium bisulfite aqueous solution | google.com |

| Solvent | Alcoholic organic solvent (e.g., ethanol (B145695), isopropanol) | google.com |

| Temperature | 20-30°C | google.com |

| Reaction Time | 15-20 hours | google.com |

The subsequent steps involve the acylation of the nitrogen atom of the 2-sodium sulfonate-indole intermediate, followed by the addition of bromine at low temperatures (0-5°C). google.com The final step is the removal of the sulfonate and acyl groups to yield 5-bromoindole. google.com

Intermediate II Formation (e.g., via Acetic Anhydride)

The synthesis of 5-bromoindole, a precursor to 5-bromoindoline (B135996), often involves the protection of the indole nitrogen to control the regioselectivity of the subsequent bromination step. A common method is the N-acetylation of indole to form N-acetylindole (Intermediate II).

The reaction of indole with acetic anhydride (B1165640) is a primary method for this transformation. The conditions of this acetylation can significantly influence the product distribution. When indole is heated with acetic anhydride and acetic acid, it can lead to the formation of 1,3-diacetylindole. bhu.ac.inresearchgate.net Studies have shown that 3-acetylindole (B1664109) is formed first and is then subsequently N-acetylated to the diacetyl product. researchgate.net To achieve selective N-acetylation, the reaction is typically performed in the presence of a base. Using sodium acetate (B1210297) with acetic anhydride leads exclusively to the formation of 1-acetylindole. bhu.ac.inbhu.ac.in Another efficient method involves generating the indolyl potassium anion with powdered potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), which then reacts with acetic anhydride to yield N-acetylindole cleanly. tandfonline.com This latter method is effective for a variety of substituted indoles and prevents C-acetylation because DMSO strongly solvates the potassium cation, enhancing the reactivity of the indolyl anion at the nitrogen, the site of highest charge density. tandfonline.com

| Method | Reagents | Key Conditions | Product | Yield | Reference |

| Base-Catalyzed Acetylation | Indole, Acetic Anhydride, Sodium Acetate | Reflux | 1-Acetylindole | ~60% | researchgate.net |

| Anion Generation | Indole, KOH, Acetic Anhydride, DMSO | Room Temperature | 1-Acetylindole | 65% | tandfonline.com |

| Acid-Catalyzed Acetylation | Indole, Acetic Anhydride, Acetic Acid | Reflux | 1,3-Diacetylindole | ~60% | researchgate.net |

Bromination of Intermediate II to 5-Bromoindole

Once the indole nitrogen is protected by the acetyl group, electrophilic bromination can be directed to the C5 position of the benzene ring. The electron-withdrawing nature of the N-acetyl group deactivates the pyrrole ring towards electrophilic attack, thereby favoring substitution on the benzene portion of the molecule.

The bromination of N-acetylindole is a critical step for producing 5-bromoindole. This reaction requires careful control of conditions to achieve high regioselectivity and yield. Bromination of N-acetylindole with reagents like N-bromosuccinimide (NBS) or elemental bromine can yield the desired 5-bromo-N-acetylindole. The choice of solvent and temperature is crucial; for instance, bromination in dimethylformamide (DMF) can influence the ratio of bromo-isomers. Following the successful bromination to N-acetyl-5-bromoindole, the acetyl group is removed through hydrolysis, typically under basic conditions (e.g., aqueous alcoholic sodium hydroxide), to yield 5-bromoindole. researchgate.net

Environmentally Friendly Synthetic Methods for 5-Bromoindole

Traditional methods for synthesizing 5-bromoindole often involve harsh reagents and produce significant waste. In response, greener synthetic routes have been developed to mitigate environmental impact, improve safety, and reduce costs. google.com A patented environmentally friendly process outlines a multi-step synthesis starting from indole that avoids the direct bromination of indole, thereby controlling the formation of bromo-isomers and enhancing product safety. wipo.intpatsnap.com This pathway involves the initial reduction of indole to indoline, followed by a sequence of protection, clean bromination, and deprotection steps. google.comwipo.int

Indole Hydrogenation to Indoline

The first step in the green synthetic pathway is the reduction of the indole's pyrrole ring to form indoline. wipo.intpatsnap.com The hydrogenation of indole is challenging due to the aromatic stability of the indole nucleus and the potential for the indoline product, a secondary amine, to poison the catalyst. nih.gov

Heterogeneous catalytic hydrogenation is considered the most environmentally benign method for this reduction as it avoids stoichiometric reagents and generates no waste from the hydrogen source. nih.gov An effective green procedure utilizes a Platinum-on-carbon (Pt/C) catalyst activated by p-toluenesulfonic acid in water, operating at room temperature and moderate hydrogen pressure, to produce indolines in excellent yields. nih.govnih.gov Other systems, such as a Palladium-on-N-doped-carbon catalyst (Pd/CN₀.₁₃₂) with phosphoric acid in water, have also shown high selectivity and conversion at near-room temperature and atmospheric pressure. rhhz.net

| Catalyst System | Acid Activator | Solvent | Temperature | Pressure | Key Outcome | Reference |

| Pt/C | p-Toluenesulfonic acid | Water | Room Temp. | Moderate | Excellent yields, short reaction times | nih.govnih.gov |

| Pd/CN₀.₁₃₂ | Phosphoric acid | Water | ~313 K | Atmospheric | 96% conversion, 100% selectivity | rhhz.net |

| Ru-containing catalysts | Formic acid (H source) | Water (hydrothermal) | 350 °C | - | Facilitates hydrogenation | osti.gov |

Acetylation of Indoline to N-Acetylindoline

Following the hydrogenation, the resulting indoline is acetylated to protect the nitrogen atom. This step is crucial for directing the subsequent bromination to the desired C5 position. The reaction is typically carried out by treating indoline with an acetylation reagent like acetyl chloride or acetic anhydride. wipo.intontosight.ai For example, indoline can be reacted with acetyl chloride in the presence of anhydrous potassium carbonate in a solvent like 1,2-dichloroethane (B1671644) at low temperatures to produce N-acetylindoline in high yield. guidechem.com

Clean Bromination of N-Acetylindoline to N-Acetyl-5-bromoindoline

This step is a key part of the green synthesis, focusing on a "clean bromination" process. wipo.intpatsnap.com With the nitrogen protected by the acetyl group, the aromatic ring of N-acetylindoline is activated for electrophilic substitution. The bromination is regioselective for the C5 position due to the ortho, para-directing effect of the nitrogen atom. A common method involves reacting N-acetylindoline with a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalytic amount of ammonium (B1175870) acetate, which can afford N-acetyl-5-bromoindoline in high yield. mdpi.com Another approach uses elemental bromine in a solvent such as 1,2-dichloroethane at a controlled low temperature (0-5°C). guidechem.com

Deacetylation to 5-Bromoindoline

The final step in this pathway is the removal of the acetyl protecting group to yield the target precursor, 5-bromoindoline. This is typically achieved through hydrolysis under acidic conditions. wipo.intpatsnap.com The N-acetyl-5-bromoindoline is treated with an acid, such as concentrated hydrochloric acid, in an alcohol solvent like methanol (B129727) or ethanol. google.comguidechem.com The reaction mixture is heated, and after completion, neutralized with a base to precipitate the 5-bromoindoline product. google.comguidechem.com One reported procedure involves heating N-acetyl-5-bromoindoline with concentrated hydrochloric acid in ethanol at 78°C for four hours, achieving a yield of 98.04%. google.com

Oxidative Dehydrogenation of 5-Bromoindoline to 5-Bromoindoleguidechem.comerowid.orgchemicalbook.com

The transformation of 5-bromoindoline to 5-bromoindole is achieved through oxidative dehydrogenation. guidechem.compatsnap.com This process can be accomplished using various catalytic systems and reaction conditions.

One method involves dissolving 5-bromoindoline in toluene (B28343), followed by the addition of a cuprous catalyst and nitrogen oxides. guidechem.com The reaction proceeds by introducing air and heating the mixture to a temperature between 60-100°C until the starting material is consumed. guidechem.com Another approach utilizes a palladium on carbon (Pd/C) catalyst in toluene. In this process, 5-bromoindoline is mixed with the catalyst and solvent, and the reaction is carried out at 70°C with a continuous flow of oxygen for approximately 15 hours. guidechem.com This method has been reported to yield 5-bromoindole with a purity of ≥95%. guidechem.com

A green synthesis approach involves the use of a dehydrogenation catalyst in a suitable solvent at temperatures ranging from 40-150°C, with an oxidizer flow rate of 100-400mL/min for 7-40 hours. google.com Research has also explored photocatalytic aerobic dehydrogenation. However, certain derivatives, such as 1-acetyl-5-bromoindoline, show poor reactivity due to the electron-withdrawing nature of the acetyl group, which destabilizes the radical cation intermediates formed during oxidation. In contrast, indolines lacking an acetyl group, like 5-bromoindoline, undergo this reaction more efficiently.

Furthermore, catalyst systems like [Ru(phd)3]2+/Co(salophen) have proven effective for the dehydrogenation of electron-poor derivatives such as 1-methyl-5-bromoindoline. nih.gov Studies have also investigated the use of W-doped Ga2O3-NC catalysts, although the yield for 5-bromoindole formation was found to be only 23%. researchgate.netmdpi.com Another catalytic system, hydroxyapatite-bound Pd, has been shown to be less effective for the oxidation of 5-bromoindoline compared to other indoline derivatives. lookchem.com

Solvent and Catalyst Optimization in 5-Bromoindole Synthesisbenchchem.com

The efficiency and selectivity of 5-bromoindole synthesis are significantly influenced by the choice of solvents and catalysts.

Role of Polar Aprotic Solvents (e.g., DMF) and their Impact on Selectivitybenchchem.com

Polar aprotic solvents, such as N,N-dimethylformamide (DMF), play a crucial role in directing the regioselectivity of reactions involving indole derivatives. beilstein-journals.org These solvents can stabilize transition states, influencing where substituents are added to the indole ring. For instance, in palladium-catalyzed reactions, the use of polar aprotic solvents like DMSO and DMF can favor functionalization at the C3 position of the indole core. beilstein-journals.org

While direct bromination of indole in DMF can produce 5-bromoindole, it often results in a mixture of isomers and suboptimal yields, making it less practical for large-scale production. The use of greener, nontoxic polar aprotic solvents like Polarclean is being explored as a more sustainable alternative in metal-catalyzed reactions of indoles. acs.orgresearchgate.netkuleuven.be In some cases, the combination of Polarclean with water has shown to be beneficial for both reactivity and selectivity, and can also simplify product isolation. researchgate.net The synthesis of indole-based chalcones has also utilized DMF in the formylation of 5-bromoindole. derpharmachemica.com

Catalytic Systems and Reaction Conditionsguidechem.comerowid.orgguidechem.com

Various catalytic systems have been developed for the synthesis of 5-bromoindole and its precursors. For the oxidative dehydrogenation of 5-bromoindoline, catalysts such as palladium on carbon (Pd/C) and cuprous compounds have been employed. guidechem.comguidechem.com The reaction with Pd/C is typically carried out in toluene at elevated temperatures with an oxygen supply. guidechem.com

The synthesis of 5-bromoindole can also be achieved through a multi-step process starting from indole. This involves the sulfonation of indole using sodium or potassium bisulfite, followed by acetylation and subsequent bromination. erowid.orggoogle.com The bromination step is often performed at low temperatures (0-5°C) using bromine, and the reaction is then worked up by adding a reducing agent like sodium bisulfite to quench excess bromine, followed by basification. erowid.orggoogle.com

A green synthesis method has been patented which involves the hydrogenation of indole to indoline using a metal catalyst (such as palladium on carbon, platinum on carbon, or Raney nickel), followed by acetylation, bromination, deacetylation, and finally, oxidative dehydrogenation to yield 5-bromoindole. patsnap.comgoogle.comwipo.int

Synthesis of 5-Bromoindoline from 5-Bromoindole

The conversion of 5-bromoindole to 5-bromoindoline involves the reduction of the indole ring. guidechem.com

Reduction Strategies for the Indole Ringchemicalbook.com

Several reducing agents can be used to convert indoles to indolines. One common and effective method for the reduction of 5-bromoindole is the use of sodium cyanoborohydride. guidechem.com

Sodium Cyanoborohydride Reduction in Acetic Acidchemicalbook.com

The reduction of 5-bromoindole to 5-bromoindoline can be effectively carried out using sodium cyanoborohydride (NaBH3CN) in acetic acid. guidechem.com In a typical procedure, 5-bromoindole is dissolved in acetic acid, and sodium cyanoborohydride is added portion-wise, often at a reduced temperature (0-15°C). guidechem.comliv.ac.uk The reaction mixture is then stirred at room temperature for a period of time, typically 1 to 4 hours, until the reaction is complete. guidechem.comliv.ac.uk

The reaction is then quenched by the addition of water, and the pH is adjusted to 8 with a base such as sodium hydroxide solution, which often leads to the precipitation of the product. guidechem.com The solid 5-bromoindoline can then be collected by filtration. guidechem.com This method has been reported to produce high yields of the desired product. For example, one report cites a yield of 94.8%. guidechem.com

Sodium cyanoborohydride is a selective reducing agent, particularly effective for the reduction of iminium ions, which are intermediates in this reaction, at a much faster rate than ketones or aldehydes. organic-chemistry.org It is important to handle this reagent with care as contact with strong acids can liberate highly toxic hydrogen cyanide gas. organic-chemistry.org

Table 1: Research Findings on the Synthesis of 5-Bromoindoline from 5-Bromoindole

| Reactant | Reagent | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromoindole (40.8mmol) | Sodium cyanoborohydride (81.6mmol) | Glacial acetic acid (50mL) | 2 hours | 94.8% | guidechem.com |

| 5-bromoindole (0.26mol) | Sodium cyanoborohydride (0.64mol) | Acetic acid (500mL) | 1 hour | Not specified (crude product used in next step) | guidechem.com |

Formation of 5-Bromoindoline Hydrochloride

The conversion of the free base, 5-bromoindoline, into its hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the compound's stability and solubility. vulcanchem.comchemimpex.com

The formation of this compound is typically achieved by treating a solution of 5-bromoindoline with hydrochloric acid. vulcanchem.comchemimpex.comprepchem.com For example, after the reduction of 4-(5-bromo-1-indolinyl)-3-nitrotoluene, the resulting product is dissolved in a warm solvent and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt. prepchem.com Similarly, the deacetylation of N-acetyl-5-bromoindoline using concentrated hydrochloric acid in ethanol or methanol directly yields 5-bromoindoline, which can then be isolated as the hydrochloride salt. guidechem.comguidechem.com The use of gaseous hydrogen chloride in a suitable solvent like methanol is also an effective method for forming the hydrochloride salt of related indole derivatives. chemicalbook.com The acidic conditions facilitate the protonation of the basic nitrogen atom in the indoline ring, leading to the formation of the corresponding ammonium salt, which often crystallizes out of the solution. chimia.ch

Derivatization Strategies from 5-Bromoindoline and 5-Bromoindole

Both 5-bromoindoline and its precursor, 5-bromoindole, serve as versatile scaffolds for the synthesis of a wide range of derivatives with potential biological activities.

5-Bromotryptamine (B1198134) hydrochloride is a significant derivative that can be synthesized from 5-bromoindole. chemimpex.comuva.nl This compound is a tryptamine (B22526) derivative with a bromine atom at the 5-position of the indole ring and is valuable in neuropharmacological research. chemimpex.combiosynth.com The synthesis can be influenced by the reaction conditions, with the use of HBr/t-BuOH on a related precursor yielding 5-bromotryptamine. ethernet.edu.et The final product is often isolated as the hydrochloride salt to enhance its stability and water solubility. chemimpex.combiosynth.com

5-Bromoindole-2-carboxylic acid is a key intermediate for the synthesis of various pharmacologically active compounds. nih.govresearchgate.net It can be prepared from ethyl 5-bromoindole-2-carboxylate through saponification with sodium hydroxide, followed by acidification with hydrochloric acid. chemicalbook.com

From 5-bromoindole-2-carboxylic acid, a variety of derivatives can be synthesized. For instance, esterification with methanol in the presence of hydrogen chloride gas yields methyl 5-bromoindole-2-carboxylate. chemicalbook.com Further derivatization can lead to the formation of oxadiazole, carbothioamide, and triazole derivatives, which have been investigated for their potential as anticancer agents by targeting the EGFR tyrosine kinase domain. nih.govresearchgate.nettu.edu.iq The synthesis of these derivatives often involves multi-step reaction sequences starting from the parent 5-bromoindole-2-carboxylic acid. nih.govtu.edu.iq

The following table outlines the synthesis of some 5-bromoindole-2-carboxylic acid derivatives:

| Starting Material | Reagents | Product | Reference |

| Ethyl 5-bromoindole-2-carboxylate | 1. NaOH, Methanol/Water; 2. HCl | 5-Bromoindole-2-carboxylic acid | chemicalbook.com |

| 5-Bromo-1H-indole-2-carboxylic acid | HCl (g), Methanol | 5-Bromoindole-2-carboxylic acid methyl ester | chemicalbook.com |

| 5-Bromoindole-2-carboxylic acid | Various (for oxadiazole, etc. synthesis) | Oxadiazole, Carbothioamide, Triazole derivatives | nih.govresearchgate.nettu.edu.iq |

The 5-bromoindoline scaffold can be a precursor to various indolin-2-one derivatives. One common synthetic route involves the reaction of 5-bromoisatin (B120047) with indoles under acidic conditions to produce 3,3-di(indol-3-yl)-5-bromoindoline-2-one. imist.maresearchgate.net The reaction mechanism involves the acid-catalyzed activation of the carbonyl group of 5-bromoisatin, followed by nucleophilic attack by indole. imist.ma

Furthermore, N-substituted 5-bromoindoline-2,3-dione (5-bromoisatin) can be used to synthesize a range of N-substituted isatin (B1672199) derivatives. jocpr.com The 5-bromoindoline scaffold itself can be oxidized to form the corresponding oxindole. For example, 5-bromoindoline can be oxidized to 5-bromoindole. guidechem.com Additionally, 1-benzyl-5-bromoindolin-2-one has been used as a scaffold to develop novel anticancer agents by linking it to other heterocyclic moieties through a hydrazone linker. mdpi.com

Synthesis of 5-Bromoindole-3-carboxaldehyde (B1265535)

5-Bromoindole-3-carboxaldehyde is a crucial intermediate in the synthesis of more complex molecules. ontosight.ai Its preparation is most commonly achieved through the formylation of 5-bromoindole. ontosight.ai

One of the most effective and widely used methods for this transformation is the Vilsmeier-Haack reaction . smolecule.com This reaction involves treating 5-bromoindole with a Vilsmeier reagent, which is typically formed from a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net The reaction proceeds by electrophilic substitution at the C3 position of the indole ring, which is the preferred site for such attacks due to its electron-rich nature. niscpr.res.in

The process generally involves the following steps:

Formation of the Vilsmeier reagent (chloro-N,N-dimethyl-methaniminium chloride) from POCl₃ and DMF.

Electrophilic attack of the Vilsmeier reagent on the C3 position of 5-bromoindole. niscpr.res.in

Hydrolysis of the resulting iminium salt intermediate to yield the final aldehyde product. researchgate.net

Microwave-assisted synthesis has been shown to significantly accelerate the Vilsmeier-Haack reaction, reducing reaction times from hours to minutes and providing good yields.

An alternative, though less direct, synthetic route involves the bromination of indole-3-carboxaldehyde. ontosight.aismolecule.com This method introduces the bromine atom at the 5-position of the pre-existing aldehyde.

Table 1: Vilsmeier-Haack Reaction Conditions for the Synthesis of 5-Bromoindole-3-carboxaldehyde

| Reactant | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromoindole | POCl₃, DMF | 0–80°C | 2–4 hours | Not specified | |

| 5-Bromoindole | POCl₃, DMF (Microwave) | 100°C | 20–30 minutes | 68–72% | |

| 5-Bromoindole | POCl₃, 1-methylpyrrolidin-2-one | -10 to 0°C | Not specified | 95% | researchgate.netpcbiochemres.com |

Synthetic Approaches to Bisindole Compounds Utilizing 5-Bromoindole as a Starting Material

Bisindole compounds, particularly bis(indolyl)methanes, are a significant class of molecules often synthesized from indole precursors. 5-Bromoindole serves as a valuable starting material for creating various bromo-substituted bisindole derivatives. The primary synthetic strategy involves the electrophilic substitution of 5-bromoindole with aldehydes or ketones, typically under acidic conditions. researchgate.netresearchgate.net

The reaction mechanism involves the acid-catalyzed generation of a carbocation from the carbonyl compound, which then undergoes a double electrophilic attack by two molecules of 5-bromoindole at their respective C3 positions. A variety of catalysts have been employed to facilitate this reaction, including Lewis acids like ferric chloride and various solid-supported and nano-catalysts, which offer advantages such as high yields, shorter reaction times, and reusability. researchgate.netresearchgate.net

Recent research has explored more environmentally friendly approaches. For instance, a novel method for synthesizing 3,3'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)bis(1H-indole) derivatives uses a recyclable nano copper ferrite (B1171679) catalyst in water, offering high yields and short reaction times. orientjchem.org Another green chemistry approach utilizes a heterogeneous catalyst composed of polyaniline-supported graphene oxide for the reaction of 5-bromoindole with aromatic aldehydes in ethanol. researchgate.net

Table 2: Synthesis of Bisindole Derivatives from 5-Bromoindole

| Aldehyde/Ketone | Catalyst | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Nano copper ferrite | Water | 100°C, 60 min | Pyrazolyl methylene (B1212753) bisindoles | orientjchem.org |

| 4-Chlorobenzaldehyde | Polyaniline-supported graphene oxide | Ethanol | Reflux, 1-2 h | 3,3'-(4-chlorophenyl)methylene)bis(5-bromo-1H-indole) | researchgate.net |

| Various Aldehydes | Ethyl ammonium nitrate | Neat | Room Temperature | Bis(indolyl)methanes | researchgate.net |

Reactions of 5-Bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with Diketones

The compound (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole is a reactive intermediate that can be synthesized from the reaction of 5-bromoindole with 1-methylpyrrolidin-2-one in the presence of phosphorus oxychloride. researchgate.netpcbiochemres.com This compound possesses a unique combination of a conjugated enamine and an imine group, making it a strong base. researchgate.netpcbiochemres.com

Its reaction with diketones, such as pentane-2,4-dione (acetylacetone), has been studied. The reaction is believed to be initiated by the protonation of the strongly basic nitrogen of the 3H-indole derivative by the acidic diketone. researchgate.netmedjchem.com This is followed by a nucleophilic attack of the diketone at the C2 position of the resulting 3H-indolium cation. researchgate.net

When (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole is refluxed with pentane-2,4-dione, two main products are formed:

The major product is 1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one . researchgate.net

A minor product identified as 1-(7-(2-amino-5-bromophenyl)-1,4-dimethylindolin-5-yl)ethanone . researchgate.net

The formation of these complex structures highlights the utility of 5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole in constructing polycyclic indole systems. researchgate.net Similarly, reactions with other acidic methylene compounds like 1-phenylbutane-1,3-dione and malononitrile (B47326) lead to the formation of azepine and carbazole-containing systems, respectively. teknoscienze.com

Table 3: Products from the Reaction of (Z)-5-Bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with Pentane-2,4-dione

| Product Name | Yield | Reference |

|---|---|---|

| 1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one | 78% | researchgate.net |

| 1-(7-(2-amino-5-bromophenyl)-2,3-dihydro-1,4-dimethyl-1H-indol-5-yl)ethanone | 4% | researchgate.net |

Formation of Trisindolines using 5-Bromoindole

Trisindolines are complex indole alkaloids that can be synthesized through the reaction of an isatin derivative with two equivalents of an indole. rsc.org 5-Bromoindole is a key reactant for producing bromo-substituted trisindolines, which have shown interesting biological activities. rsc.orgits.ac.id

The synthesis is typically an acid-catalyzed condensation reaction. rsc.org The proposed mechanism involves the activation of the C3 carbonyl group of the isatin by an acid catalyst, forming a reactive intermediate. This intermediate then undergoes nucleophilic attack by two molecules of 5-bromoindole at the C3 position to form the final trisindoline product. rsc.org

The efficiency and yield of the reaction are influenced by the nature of the catalyst, the reaction conditions, and the substituents on both the isatin and indole rings. rsc.org For example, the reaction of 5-bromoindole with various substituted isatins (e.g., 5,7-dibromoisatin, 7-chloroisatin, 7-bromoisatin) in methanol under acidic conditions at 45°C has been shown to produce the corresponding di(5-bromoindolyl)indolin-2-one derivatives in high yields. its.ac.idits.ac.id

Recent advancements include the use of α-amylase as a biocatalyst for a sustainable and efficient synthesis of both symmetrical and unsymmetrical trisindoles. rsc.org This enzymatic approach has been successfully used to synthesize a naturally occurring indole alkaloid on a gram scale from isatin and 5-bromoindole. rsc.org

Table 4: Synthesis of Trisindoline Derivatives from 5-Bromoindole

| Isatin Derivative | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5,7-Dibromoisatin | Acid | Methanol | 5,7-dibromo-3,3-di(5-bromoindolil)indolin-2-on | 97% | its.ac.idits.ac.id |

| 7-Chloroisatin | Acid | Methanol | 7-chloro-3,3-di(5-bromoindolil)indolin-2-on | 89% | its.ac.idits.ac.id |

| 7-Bromoisatin | Acid | Methanol | 7-bromo-3,3-di(5-bromoindolil)indolin-2-on | 96% | its.ac.idits.ac.id |

| Isatin | α-amylase | Not specified | Trisindoline derivative | Not specified | rsc.org |

Biological Activities and Pharmacological Investigations of 5 Bromoindoline Hydrochloride Derivatives

Anticancer Activity and Mechanisms of Action

Derivatives of 5-bromoindoline (B135996) have demonstrated notable potential as anticancer agents through various mechanisms of action. These compounds have been shown to inhibit cancer cell growth by targeting critical cellular processes and signaling pathways involved in tumor progression.

The anticancer potential of 5-bromoindoline derivatives has been evaluated against a panel of human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

One study synthesized a series of novel 5-bromoindole-2-carboxylic acid derivatives and tested their antiproliferative activity. nih.gov Compound 3a from this series was identified as a potent and cancer-specific agent, effectively reducing the cell growth of HepG2, A549, and MCF-7 cell lines. nih.gov Another study focused on 1-benzyl-5-bromoindolin-2-one derivatives, with compounds 7c and 7d showing significant anticancer activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. mdpi.com

A series of 5-bromoindole (B119039) derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com While many of the 5-bromoindole derivatives showed limited cytotoxicity, compound 34 displayed a moderate effect on MCF-7 cells with a GI50 of 18.4 µM. mdpi.com In a separate investigation, new pyrimidine-5-carbonitrile derivatives were developed and tested against HepG2, A549, and MCF-7 cell lines. rsc.org Several of these compounds demonstrated high activity, with compound 10b showing excellent IC50 values of 3.56 µM (HepG2), 5.85 µM (A549), and 7.68 µM (MCF-7). rsc.org

The table below summarizes the cytotoxic activity of selected 5-bromoindoline derivatives against various cancer cell lines.

| Compound | Cell Line | IC50/GI50 (µM) | Reference |

| 3a | HepG2 | Potent | nih.gov |

| A549 | Potent | nih.gov | |

| MCF-7 | Potent | nih.gov | |

| 7c | MCF-7 | 7.17 ± 0.94 | mdpi.com |

| 7d | MCF-7 | 2.93 ± 0.47 | mdpi.com |

| 34 | MCF-7 | 18.4 (GI50) | mdpi.com |

| 10b | HepG2 | 3.56 | rsc.org |

| A549 | 5.85 | rsc.org | |

| MCF-7 | 7.68 | rsc.org |

The antiproliferative effects of 5-bromoindoline derivatives are attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation.

Several indole (B1671886) derivatives have been reported to exert their anticancer effects by disrupting the mitotic spindle, a critical apparatus for cell division. nih.govresearchgate.net This disruption leads to cell cycle arrest and subsequently induces apoptosis, or programmed cell death. For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been shown to induce apoptosis as a result of their inhibitory activity on key signaling molecules. nih.gov The induction of apoptosis is a key mechanism, with studies showing that these compounds can trigger this process through various cellular pathways. nih.govmdpi.com For example, one potent derivative, compound 3a , was found to cause cell cycle arrest and activate apoptosis. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a common target in cancer therapy. nih.gov Several novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and identified as EGFR tyrosine kinase inhibitors. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the EGFR tyrosine kinase domain. nih.govresearchgate.net One of the most potent derivatives, compound 3a , was found to inhibit EGFR tyrosine kinase activity, leading to decreased cell proliferation. nih.gov Similarly, another study highlighted a derivative, 5BDBIC , as a potent inhibitor against HepG2 cells, with activity comparable to the standard inhibitor sorafenib. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com A series of 1-benzyl-5-bromoindolin-2-one derivatives were evaluated for their inhibitory activity against VEGFR-2. mdpi.com Compounds 7c and 7d from this series demonstrated good inhibitory activity with IC50 values of 0.728 µM and 0.503 µM, respectively. mdpi.com Another study focused on 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential VEGFR-2 tyrosine kinase inhibitors. researchgate.net

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in various cellular processes, and its inhibition has emerged as a potential therapeutic strategy in cancer. medchemexpress.commedchemexpress.com 5-Bromoindole has been identified as a scaffold for synthesizing GSK-3 inhibitors. medchemexpress.commedchemexpress.comtargetmol.com Research has shown that maleimide-based derivatives incorporating a 5-bromoindole moiety can act as potent GSK-3β inhibitors. nih.gov For example, the 5-bromo analog 11 was found to be a potent inhibitor with an IC50 value of 82 nM. nih.gov

Anti-migratory Effects in Metastatic Cell Lines

The potential of 5-bromoindole derivatives to inhibit cancer cell migration, a critical step in metastasis, has been a subject of investigation. In one study, a series of N-alkyl-5-bromoindole derivatives was synthesized and evaluated for anti-migratory and cytotoxic effects in breast cancer cell lines, including the highly metastatic MDA-MB-231 line. researchgate.netmdpi.com This particular cell line is often chosen for such assays due to its pronounced metastatic and migratory characteristics. mdpi.com

The investigation involved four representative 5-bromoindole derivatives. mdpi.com However, when tested for their ability to inhibit cell migration using a wound-healing assay, none of the compounds in this series showed any significant inhibition of migration in the MDA-MB-231 cell line after 24 hours of treatment at a concentration of 10 µM. mdpi.com Furthermore, these derivatives also demonstrated a general lack of cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cells, with most compounds having GI₅₀ values (the concentration required to inhibit cell growth by 50%) above 50 µM. mdpi.com Only one derivative showed moderate cytotoxicity against MCF-7 cells. mdpi.com This absence of anti-migratory and antiproliferative activity in the tested 5-bromoindole series stood in contrast to the promising activity observed for related N-alkyl-3,6-dibromocarbazole derivatives, suggesting that the indole core, in this particular structural context, was not conducive to anti-migratory effects. mdpi.comnih.gov

Neuropharmacological Applications

The indole ring is a core component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). Consequently, its derivatives are of significant interest in neuropharmacology for their potential to interact with serotonin receptors and modulate brain activity.

Brominated indole derivatives, particularly those related to tryptamine (B22526), have been identified as having significant interactions with serotonin receptors. 5-Bromotryptamine (B1198134), for example, is known to act as a serotonin receptor agonist. chemimpex.com Agonists are compounds that bind to and activate a receptor, mimicking the effect of the natural neurotransmitter. The ability of such compounds to modulate neurotransmitter activity makes them valuable tools in neuroscience research and for exploring potential therapeutic applications. chemimpex.com

Research has focused on specific serotonin receptor subtypes. The 5-HT₇ receptor, for instance, is a valuable drug target implicated in numerous physiological and pathophysiological processes. uj.edu.plgoogle.com Studies have shown that certain indole derivatives bearing a bromine substitution exhibit high affinity and agonist activity at the 5-HT₇ receptor. uj.edu.pl This interaction is considered functionally significant, as agonist binding to the G-protein-coupled state of the receptor provides a meaningful measure of its activity. uj.edu.pl Other research has explored derivatives of 6-bromotryptamine as potential antagonists for the 5-HT₂ₐ receptor, another important target in the central nervous system. mdpi.com

Given their interaction with the serotonergic system, which is deeply involved in regulating mood, cognition, and sleep, these compounds are positioned as potential candidates for studies related to mood disorders. chemimpex.comgoogle.commdpi.com The 5-HT₂ₐ receptor is a well-established target for therapies addressing neuropsychiatric disorders, including depression and schizophrenia. mdpi.com Similarly, the 5-HT₇ receptor is implicated in the etiology of mood disorders, anxiety, and other conditions of the central nervous system. uj.edu.plgoogle.com

The development of selective agonists for receptors like 5-HT₇ is a key area of research. google.com Compounds like 5-bromotryptamine hydrochloride are utilized in various biochemical assays to probe the effects of serotonin-related compounds, thereby advancing the understanding of neurotransmitter functions and their role in mental health. chemimpex.com The targeted activity of these brominated indoles on specific serotonin receptors underscores their potential as research tools and as foundational structures for developing novel therapeutics for neurological and psychiatric conditions. chemimpex.commdpi.com

Antimicrobial and Antibiotic Potentiation Studies

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Derivatives of 5-bromoindole have shown promise in this area, exhibiting direct antibacterial effects and the ability to interfere with bacterial communication systems.

A series of ten 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides has been synthesized and evaluated for antibacterial activity against several pathogenic Gram-negative bacteria. ilo.orgresearchgate.net The study demonstrated that several of these compounds possess high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.35 µg/mL against certain strains. ilo.orgresearchgate.net

Notably, three of the synthesized compounds (7a, 7b, and 7c) exhibited antibacterial activities against E. coli and Pseudomonas aeruginosa that were superior to the standard antibiotics gentamicin (B1671437) and ciprofloxacin (B1669076) used as controls. ilo.orgresearchgate.net This highlights the potential of the 5-bromoindole scaffold in developing new potent antibacterial agents to combat challenging Gram-negative pathogens. ilo.orgnih.govnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Bromoindole-2-Carboxamide Derivatives Against Gram-Negative Bacteria (µg/mL) Data sourced from Mane et al., 2018. researchgate.net

| Compound | Escherichia coli | Klebsiella pneumoniae |

|---|---|---|

| 7a | 0.35 | 0.49 |

| 7b | 0.39 | 0.55 |

| 7c | 0.49 | 0.65 |

| 7g | 1.25 | 1.10 |

| 7h | 0.95 | 0.85 |

| Gentamicin | 0.50 | 0.50 |

| Ciprofloxacin | 0.50 | 0.50 |

Pseudomonas aeruginosa is a significant opportunistic pathogen that uses a cell-to-cell communication system called quorum sensing (QS) to coordinate the expression of virulence factors. researchgate.netnih.gov Inhibiting the QS system is a promising anti-virulence strategy that can disarm pathogens without killing them, potentially reducing the pressure for resistance development. nih.gov

A recent study investigated the ability of 5-bromoindole-3-carboxaldehyde (B1265535) to inhibit the production of several QS-dependent virulence factors in three different strains of P. aeruginosa. biorxiv.orgbiorxiv.org The compound was effective at concentrations of 30, 50, and 100 µg/mL. researchgate.net It significantly inhibited the production of the toxin pyocyanin (B1662382), the enzymes elastase and protease, and the biofilm component alginate. researchgate.netbiorxiv.org For instance, at a concentration of 100 µg/mL, 5-bromoindole-3-carboxaldehyde inhibited pyocyanin production in the PAO1 strain by 92.5% and elastase production by 79.85%. researchgate.net These findings suggest that 5-bromoindole derivatives can serve as potent quorum sensing inhibitors, offering a potential alternative to traditional antibiotics for combating P. aeruginosa infections. researchgate.net

Table 2: Inhibition of Quorum Sensing-Dependent Virulence Factors in P. aeruginosa by 5-Bromoindole-3-carboxaldehyde Data extracted from Lugo-Gutiérrez et al., 2025. researchgate.netbiorxiv.org

| Virulence Factor | Bacterial Strain | Concentration (µg/mL) | % Inhibition |

|---|---|---|---|

| Pyocyanin | PAO1 | 100 | 92.5% |

| Elastase | PAO1 | 100 | 79.85% |

| Protease | PAO1 | 50 | 92.8% |

| Alginate | ATCC 27853 | 100 | 76.16% |

Membrane Disruption Mechanisms

Derivatives of 5-bromoindoline have demonstrated notable antibacterial properties, with a key mechanism of action being the disruption of bacterial cell membranes. nih.govnih.gov Certain 5-bromo-substituted indole analogues, particularly those conjugated with polyamines, have been shown to effectively perturb the bacterial membrane of both Gram-positive and Gram-negative bacteria. nih.govnih.gov This disruption of the membrane integrity is a significant factor in their intrinsic antimicrobial activities. nih.gov

For instance, studies on α,ω-di(indole-3-carboxamido)polyamine derivatives revealed that a 5-bromo-substituted analogue was capable of disrupting the bacterial membrane of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane perturbation is suggested as a primary mechanism for both their direct antibacterial effects and their ability to potentiate other antibiotics. nih.gov The interaction of these halogenated indoles with the bacterial membrane is thought to involve the halogen atoms interacting with electrophilic atoms of amino acids in bacterial cellular receptor proteins, which can interfere with the architecture of the bacterial membrane. frontiersin.orgnih.gov This disruption can lead to increased membrane permeability and ultimately cell death. Some chlorinated indole derivatives have been observed to cause visible damage to the cell membrane. frontiersin.orgnih.gov

Potentiation of Existing Antibiotics (e.g., Doxycycline (B596269), Gentamicin)

A significant aspect of the pharmacological profile of 5-bromoindoline derivatives is their ability to potentiate the efficacy of existing antibiotics, a crucial strategy in combating antibiotic resistance. nih.govresearchgate.net These compounds have been shown to act as antibiotic adjuvants, enhancing the activity of conventional antibiotics against resistant bacterial strains. researchgate.net

Notably, a 5-bromoindole-3-acetamide derivative of spermine (B22157) exhibited a strong enhancement of the antibiotic action of doxycycline against P. aeruginosa, E. coli, and K. pneumoniae. researchgate.net Similarly, a 5-bromo-indole-3-carboxamide-polyamine analogue was found to restore the action of doxycycline against P. aeruginosa with a 21-fold enhancement and also potentiated the effect of erythromycin (B1671065) against both P. aeruginosa and Escherichia coli. nih.gov The mechanism behind this potentiation is linked to the disruption of the bacterial outer membrane and the potential inhibition of efflux pumps, such as the AcrAB-TolC efflux pump. researchgate.net Some derivatives have also shown the ability to inhibit the NorA efflux pump, which could reverse antibiotic resistance. google.com

Furthermore, newly synthesized 6-bromoindole (B116670) derivatives have been assessed for their ability to potentiate the antimicrobial activity of gentamicin. mdpi.com These findings highlight the potential of 5-bromoindoline derivatives to be used in combination therapies to overcome bacterial resistance to a range of antibiotics, including doxycycline and gentamicin. researchgate.netmdpi.comnih.govbsmiab.org

Other Biological Activities

HIV-1 Fusion Inhibition Targeting Glycoprotein (B1211001) 41

Derivatives of 5-bromoindole have emerged as a promising class of small molecule inhibitors of HIV-1 entry, specifically targeting the viral envelope glycoprotein 41 (gp41). nih.govacs.orgnih.gov The fusion of HIV-1 with host cells is a critical step in the viral lifecycle, mediated by conformational changes in gp41 that lead to the formation of a six-helix bundle (6-HB). acs.orgacs.org Compounds that can disrupt this process are valuable as potential anti-HIV drugs. acs.orgacs.org

Structure-based drug design has led to the development of indole-containing compounds that bind to a conserved hydrophobic pocket on gp41, thereby inhibiting the fusion process. nih.govnih.gov Optimization of these scaffolds, including the introduction of a 5-bromo substituent, has resulted in compounds with sub-micromolar inhibitory activity against cell-cell fusion and viral replication. nih.govnih.gov For example, a 6–6′ linked bisindole compound exhibited an EC50 of 200 nM against both cell-cell and virus-cell fusion and was effective against HIV strains resistant to the fusion inhibitor T20. nih.govacs.org The binding affinity of these compounds to the gp41 hydrophobic pocket has shown a strong correlation with their fusion inhibitory activity. nih.gov These findings underscore the potential of 5-bromoindole derivatives as a basis for the development of novel, low molecular weight HIV-1 fusion inhibitors. nih.govnih.govnih.govresearchgate.net

Potential as Selective Human β3 Adrenergic Receptor Agonists

The β3-adrenergic receptor (β3-AR) has been identified as a therapeutic target for conditions such as obesity and type 2 diabetes. nih.govwikipedia.org Research into selective β3-AR agonists has included the exploration of various chemical scaffolds, and while direct studies on 5-bromoindoline hydrochloride are not extensively detailed in this specific context, the broader class of indole derivatives has been investigated for activity at adrenergic receptors. nih.govwikipedia.orgnih.govdrugbank.com

The development of selective β3-AR agonists is an active area of research, with compounds being evaluated for their ability to bind to and activate the receptor. nih.govmedchemexpress.comanimbiosci.org For instance, trimetoquinol (B1172547) and its diiodo-derivative have been studied for their β3-AR selectivity. nih.gov While specific 5-bromoindoline derivatives as β3-AR agonists are not prominently featured, the chemical space of indole compounds continues to be explored for various therapeutic targets, including adrenergic receptors. nih.govmdpi.com The anxiolytic-like effects of some β3-AR agonists have been linked to the activation of peripheral β3-AR, which in turn increases tryptophan and serotonin levels in the brain. mdpi.com

Influence on Neurotransmitter Activity

Indole derivatives, including those with a bromine substitution, are known to interact with various components of the central nervous system, including neurotransmitter systems. google.comrsc.org 5-Bromotryptamine, a derivative of tryptamine, acts as a serotonin receptor agonist and is a valuable tool in studying mood disorders and neuropharmacology. chemimpex.comontosight.ai The bromine substitution at the 5-position can enhance lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier and interact with its targets.

Compounds like 5-hydroxytryptamine (serotonin) are crucial neurotransmitters, and alterations in their levels can lead to neurological symptoms. google.com Bromo-substituted indole derivatives have been reported to possess neurological activity. nih.gov For example, 5-bromo-N,N-dimethyltryptamine has shown sedative effects, while 5,6-dibromo-N,N-dimethyltryptamine has exhibited antidepressant-like effects in preclinical models. nih.govnih.govscispace.com These findings suggest that 5-bromoindoline derivatives have the potential to modulate neurotransmitter activity, which could be harnessed for the development of new therapeutic agents for neurological and psychiatric disorders.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Substitution at the 5-Position

The placement of a bromine atom at the C-5 position of the indole (B1671886) or indoline (B122111) ring is a common and impactful modification in the design of biologically active molecules. beilstein-archives.org This substitution significantly alters the compound's electronic and steric properties, which in turn affects its interactions with biological targets. fiveable.me

The presence of a bromine atom at the 5-position of the indole core is known to enhance its chemical reactivity and can influence its biological activity. cymitquimica.com The electronegative nature of bromine influences the electronic distribution within the indole ring, while its size can affect binding affinity to receptors and enzymes. fiveable.me

Research on various indole-based compounds has consistently demonstrated the positive impact of 5-bromo substitution on antiproliferative activity.

Spiroindoline Phytoalexins: The introduction of bromine at the C-5 position of the spiroindoline phytoalexin skeleton resulted in a partial increase in anticancer activity against leukemia cell lines. beilstein-archives.orgchemicalpapers.com

Meridianins: In the meridianin series of kinase inhibitors, a single bromine substitution at either the 5- or 6-position of the indole ring leads to a considerable improvement in potency. nih.gov

Aplycianins: For aplicianins, another class of marine-derived indole alkaloids, the bromine atom at position 5 of the indole nucleus is found to strongly favor antiproliferative activity. nih.gov

Peptidomimetics: In a series of peptidomimetics designed as HIV-1 capsid binders, a derivative containing a 3-methyl-5-bromoindole moiety showed significant anti-HIV-1 activity. mdpi.com

The enhanced biological activity is often attributed to the ability of the halogen atom to form halogen bonds, which are non-covalent interactions that can stabilize the ligand-receptor complex, and to fill small hydrophobic pockets within protein targets. researchgate.net The bromine atom can also modulate the compound's metabolic stability; for instance, 5-bromobrassinin, a synthetic derivative of a natural phytoalexin, exhibits a better pharmacologic profile with slower clearance than its non-brominated parent compound, brassinin. beilstein-archives.org

| Compound Class | Effect of 5-Bromo Substitution | Target/Activity | Reference |

| Spiroindoline Phytoalexins | Partial increase in activity | Antiproliferative (Leukemia cells) | chemicalpapers.com, beilstein-archives.org |

| Meridianins | Considerable improvement in potency | Kinase Inhibition | nih.gov |

| Aplycianins | Strongly favors activity | Antiproliferative | nih.gov |

| Brassinin Derivatives | Slower clearance, better pharmacologic profile | Phytoalexin Activity | beilstein-archives.org |

Effects of Further Halogenation (e.g., 5-Bromo-6-chloroindoline)

Building upon the effects of mono-halogenation, the introduction of a second, different halogen atom, such as in 5-bromo-6-chloroindoline derivatives, creates compounds with unique physicochemical and biological properties. smolecule.comnih.gov This dual halogenation pattern can significantly influence chemical reactivity and the potential for diverse biological interactions. smolecule.com The presence of mixed halogens is a feature in a growing number of drug candidates. researchgate.net

The presence of both bromine and chlorine on the indole ring modifies its electronic character, influencing its participation in chemical reactions. The halogen atoms are subject to substitution by other nucleophiles, and the indole ring itself can undergo oxidation or reduction to create a variety of derivatives. This reactivity makes di-halogenated indoles valuable intermediates in the synthesis of more complex pharmaceutical agents. For instance, 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (B1210297) serves as a key intermediate in synthesizing pharmaceuticals, where its structure is designed to enhance biological activity in anti-cancer agents.

Dual halogenation can lead to distinct biological profiles compared to non-halogenated or mono-halogenated analogs. The combination of bromine at the 5-position and chlorine at the 6-position has been explored in the development of potential therapeutics.

Anticancer Activity: Derivatives of 5-bromo-6-chloroindole have been investigated for their anticancer properties. The mechanism often involves the modulation of specific molecular targets, where the dual halogen pattern enhances binding affinity and specificity. For example, 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate has been shown to inhibit specific protein kinases crucial for cell signaling and to influence pathways that regulate cell growth and apoptosis.

Enzyme Inhibition: 6-Bromo-5-chloroindoline-2,3-dione, a di-halogenated isatin (B1672199), has been studied for its potential as an antibacterial agent and may inhibit enzymes related to bacterial growth. smolecule.com

It is important to note that the effect of dual halogenation is context-dependent. While it can enhance activity, in some cases, it may have a neutral or even negative effect. For example, in the meridianin series, the introduction of two bromide substitutions was found to slightly reduce the inhibitory potency against certain kinases compared to mono-brominated versions. nih.gov

Structure-Activity Relationship of Indole Derivatives

The indole scaffold is considered a "privileged structure" in drug discovery, appearing in numerous natural products and pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. fiveable.menih.govrjptonline.org SAR studies are crucial for optimizing these activities by systematically modifying the substituents on the indole ring. neliti.com

The antiproliferative activity of indole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. neliti.comacs.org Halogenation is a frequently employed and effective strategy. beilstein-archives.orgturkjps.org

Detailed studies have provided insights into these relationships:

Indole/1,2,4-Triazole Hybrids: In a series of novel hybrids designed as tubulin polymerization inhibitors, the substitution pattern was critical for anticancer activity. A compound featuring a bromo-substituent on the indole ring (compound 7i) was identified as the most potent tubulin inhibitor in the study, being approximately three times more effective than the reference compound, CA-4. mdpi.com The presence of a chloro-substituent at the same position also conferred potent activity, though slightly less than the bromo-analog. mdpi.com

2,5-Disubstituted Indoles: Studies on 2,5-disubstituted indole derivatives revealed potent pan-antiproliferative activity against several human cancer cell lines, including cervical, breast, liver, and lung cancer. nih.gov Specific derivatives showed selective high sensitivity to certain cell lines; for instance, compound 3b was highly effective against A549 lung cancer cells with an IC₅₀ value of 0.48 µM. nih.gov These compounds were found to induce apoptosis by inhibiting RNA polymerase II. nih.gov

3-Methyl-2-phenyl-1H-indoles: For this class of compounds, SAR analysis showed that substitutions at various positions had distinct effects. acs.org For example, the presence of a hydroxyl group at the R¹ position was found to be unfavorable for antiproliferative activity. acs.org The most potent compounds in this series exhibited GI₅₀ values below 5 µM across all tested cell lines and were shown to inhibit topoisomerase II. acs.org

Halogenated Indole-3-acetic acid: A 2-(5-chloro-1H-indol-3-yl)acetic acid derivative was reported to show potent anticancer activity, making it a candidate for targeted cancer therapy. rjptonline.org

The following table summarizes the antiproliferative activity of selected indole derivatives, highlighting the influence of different substitution patterns.

| Compound/Series | Substituents | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Target/Mechanism | Reference |

| Indole/1,2,4-Triazole Hybrid (7i) | R=Ph, R₁=Br | - | IC₅₀ = 3.03 µM | Tubulin Polymerization Inhibition | mdpi.com |

| Indole/1,2,4-Triazole Hybrid (7j) | R=Ph, R₁=Cl | - | IC₅₀ = 6.26 µM | Tubulin Polymerization Inhibition | mdpi.com |

| 2,5-Disubstituted Indole (2c) | 2-(4-chlorophenyl)-5-nitro | HepG2 (Liver) | IC₅₀ = 13.21 µM | RNA Polymerase II Inhibition | nih.gov |

| 2,5-Disubstituted Indole (3b) | 2-(4-methoxyphenyl)-5-nitro | A549 (Lung) | IC₅₀ = 0.48 µM | RNA Polymerase II Inhibition | nih.gov |

| 3-Methyl-2-phenyl-1H-indole (12) | R¹=H, R²=H, R³=CH₃, R⁴=OH | A2780 (Ovarian) | GI₅₀ = 2.2 µM | Topoisomerase II Inhibition | acs.org |

| 3-Methyl-2-phenyl-1H-indole (32) | R¹=H, R²=OCH₃, R³=CH₃, R⁴=OH | HeLa, A2780, MSTO-211H | < 5 µM | Topoisomerase II Inhibition | acs.org |

Correlation between Structural Modifications and Bioactivity in Cell-Based Assays

The introduction of a bromine atom at the C-5 position of the indole or indoline skeleton has been a key strategy in enhancing the biological activity of these compounds. chemicalpapers.com Studies on N-benzyl-indole-3-imine and their corresponding amine derivatives have shown that the 5-bromo substituted versions exhibit enhanced potency as inhibitors of the pp60(c-Src) tyrosine kinase. nih.govscispace.com In this series, the amine derivatives were found to be more active than the imine precursors. nih.govscispace.com

Further research into 5-bromosubstituted indole phytoalexin derivatives, however, indicated that these analogues had lower or similar antiproliferative activities compared to their non-brominated counterparts. beilstein-archives.orgresearchgate.net In contrast, another study found that the presence of a bromine atom at the C-5 position of the indoline skeleton in new spiroindole phytoalexins led to a partial increase in anticancer activity against leukemia cell lines. chemicalpapers.com

A series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were synthesized and evaluated for their in vitro anti-proliferative effects on A-549 lung cancer and MCF-7 breast cancer cell lines. mdpi.com The results, expressed as IC₅₀ values, demonstrated that certain structural modifications led to significant anticancer activity. mdpi.com Specifically, derivatives featuring a 4-arylthiazole moiety, such as compounds 7c and 7d , showed the most promising activity against MCF-7 cells. mdpi.com Compound 7d , in particular, was found to induce a significant increase in the sub-G1 phase of the cell cycle in MCF-7 cells, indicating apoptosis, and also caused cell cycle arrest at the G2/M phase. mdpi.com

Similarly, a study on N-alkyl-5-bromoindole derivatives revealed that while most compounds in this series had GI₅₀ values above 50 µM in both MCF-7 and MDA-MB-231 breast cancer cell lines, compound 34 showed a moderate cytotoxic effect on MCF-7 cells with a GI₅₀ of 18.4 µM. mdpi.com

The antiproliferative activity of various 5-bromoindole-2-carboxylic acid derivatives was assessed against several human cancer cell lines, including HepG2, A549, and MCF-7. nih.govresearchgate.net Among the synthesized compounds, which included carbothioamide, oxadiazole, and triazole derivatives, compound 3a was identified as the most potent. nih.govresearchgate.net

The following table summarizes the in vitro anticancer activities of selected 1-benzyl-5-bromoindolin-2-one derivatives against MCF-7 and A-549 cell lines. mdpi.com

| Compound | R | IC₅₀ (µM) ± SD against MCF-7 | IC₅₀ (µM) ± SD against A-549 |

| 7a | H | 19.53 ± 1.05 | > 50 |

| 7c | F | 7.17 ± 0.94 | 22.15 ± 1.83 |

| 7d | OCH₃ | 2.93 ± 0.47 | 11.29 ± 1.15 |

| 12a | H | 39.53 ± 2.02 | > 50 |

| 12c | Cl | 27.65 ± 2.39 | 41.29 ± 2.94 |

| 12d | Br | 13.92 ± 1.21 | 33.74 ± 2.17 |

| Doxorubicin | 0.42 ± 0.05 | 0.83 ± 0.09 |

Ligand-Binding Studies with Pharmacological Targets

Derivatives of 5-bromoindoline (B135996) have been investigated for their binding affinity to various pharmacological targets, which is crucial for understanding their mechanism of action.

Molecular docking studies have been instrumental in predicting the binding modes of these compounds. For instance, several 1-benzyl-5-bromoindolin-2-one derivatives were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com The most active compounds from cell-based assays, 7c and 7d , were found to have good inhibitory activity against VEGFR-2, with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. mdpi.com Molecular docking and dynamic simulations further explored the binding mode of compound 7d within the VEGFR-2 active site. mdpi.com

In a different study, novel 5-bromoindole-2-carboxylic acid derivatives were designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govbenthamdirect.com Molecular docking analyses revealed that compounds 3a , 3b , 3f , and 7 exhibited the strongest binding energies to the EGFR tyrosine kinase domain. nih.govresearchgate.netbenthamdirect.com The inhibition of EGFR tyrosine kinase activity by compound 3a was shown to lead to cell cycle arrest and apoptosis. nih.govresearchgate.net

Another investigation focused on 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential inhibitors of VEGFR-2 tyrosine kinase. researchgate.net Molecular docking studies indicated that derivatives with a 4-hydroxy, 4-chloro, or 4-(dimethylamino)benzylidene or a furan-2-ylmethylene substituent had the best binding energies against the VEGFR TK domain. researchgate.net The 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide derivative (5BDBIC ) was found to be the most potent against Hep G2 hepatocellular carcinoma cells and inhibited VEGFR-2 TK activity, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. researchgate.net

The table below presents the VEGFR-2 inhibitory activity of selected 1-benzyl-5-bromoindolin-2-one derivatives. mdpi.com

| Compound | R | VEGFR-2 Inhibition IC₅₀ (µM) |

| 7c | F | 0.728 |

| 7d | OCH₃ | 0.503 |

| Staurosporine | 0.016 |

Conformational Analysis and Isomerism

The three-dimensional structure and potential for different isomeric forms are critical aspects of the chemical nature of 5-bromoindoline derivatives, influencing their interactions with biological targets.

E/Z Isomerism in Hydrazonoindolin-2-one Derivatives

Hydrazonoindolin-2-one derivatives, a class of compounds that can be synthesized from 5-bromoindoline, are known to exhibit E/Z geometrical isomerism. mdpi.comnih.govresearchgate.net This isomerism arises from the restricted rotation around the C=N double bond of the hydrazone moiety.

In the case of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, it has been observed that the E- and Z-isomers can exist. mdpi.com However, these isomers often interconvert rapidly in solution at room temperature, making their separation challenging. mdpi.comresearchgate.net The presence of both isomers can be detected through techniques like ¹H NMR spectroscopy. mdpi.comtandfonline.com For example, in the ¹H NMR spectrum of 5-bromo-3-(((4-methylthiazol-2-yl)methylene)hydrazono)indolin-2-one (5e ), the presence of two sets of signals for certain protons indicates the existence of an E/Z mixture. tandfonline.com

Similarly, studies on other isatin hydrazone series have reported the presence of E/Z mixtures. nih.govresearchgate.net The configuration of these isomers can be influenced by several factors. tandfonline.com

Factors Influencing Isomer Ratios (Solvent, Temperature)

The ratio of E and Z isomers in hydrazonoindolin-2-one derivatives is not fixed and can be influenced by external conditions such as the solvent and temperature. mdpi.comresearchgate.netresearchgate.net This dependence has been reported in several studies of isatin hydrazones. mdpi.comresearchgate.net The specific solvent used can affect the stability of one isomer over the other, thereby shifting the equilibrium. Similarly, temperature changes can provide the necessary energy to overcome the rotational barrier of the C=N bond, leading to interconversion and a change in the isomer ratio. mdpi.comresearchgate.net

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Bromoindoline (B135996) hydrochloride, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within 5-Bromoindoline hydrochloride.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electron-withdrawing effect of the bromine atom and the protonation of the nitrogen atom. The aromatic protons will appear in the downfield region, typically between 6.5 and 7.5 ppm. The aliphatic protons of the five-membered ring will be observed in the upfield region, generally between 3.0 and 4.0 ppm. The proton on the nitrogen atom of the hydrochloride salt is expected to be a broad signal.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~7.2 | d |

| H-6 | ~7.0 | dd |

| H-7 | ~6.6 | d |

| CH₂-2 | ~3.6 | t |

| CH₂-3 | ~3.1 | t |

| N-H | Variable (broad) | s |

Note: Predicted values are based on the structure and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the aromatic ring will resonate at lower field (110-150 ppm) compared to the aliphatic carbons of the indoline (B122111) ring (25-50 ppm). The carbon atom attached to the bromine (C-5) will have its chemical shift significantly influenced by the halogen.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~48 |

| C-3 | ~30 |

| C-3a | ~130 |

| C-4 | ~128 |

| C-5 | ~115 |

| C-6 | ~125 |

| C-7 | ~110 |

| C-7a | ~150 |

Note: Predicted values are based on the structure and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bond of the ammonium (B1175870) salt, aromatic and aliphatic C-H bonds, C=C bonds of the aromatic ring, and the C-Br bond. mdpi.comnih.govresearchgate.net

Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N⁺-H stretch (hydrochloride) | 2400-2800 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| C-N stretch | 1200-1350 | Medium |

| C-Br stretch | 500-600 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity (M⁺ and M⁺+2). scirp.org The fragmentation of 5-bromoindoline would likely involve the loss of the bromine atom and cleavage of the indoline ring. pjsir.orgnih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for 5-Bromoindoline

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Description |

| [M]⁺ | 197 | 199 | Molecular Ion |

| [M-H]⁺ | 196 | 198 | Loss of a hydrogen atom |

| [M-Br]⁺ | 118 | - | Loss of a bromine radical |

| [M-C₂H₄]⁺ | 169 | 171 | Loss of ethene from the indoline ring |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method is well-suited for the analysis of indoline compounds. cetjournal.itresearchgate.net For this compound, a C18 column would typically be used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acid additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine. nih.govresearchgate.netsielc.comsielc.com

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (with 0.1% TFA) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture and to monitor the progress of a reaction. For the analysis of this compound, a silica (B1680970) gel plate is commonly used as the stationary phase. rsc.orgresearchgate.netrsc.org The choice of the mobile phase is critical for achieving good separation. silicycle.comwvu.edu A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point. merckmillipore.com Due to the basic nature of the indoline nitrogen, adding a small amount of a base, such as triethylamine, to the mobile phase can improve the spot shape and prevent streaking. silicycle.com Visualization of the spots can be achieved under UV light or by using a staining reagent. rsc.org A patent for the preparation of 5-bromoindole (B119039) mentions the use of TLC for detection purposes. google.com